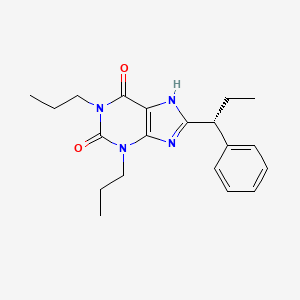

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione

Description

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione is a xanthine-derived purine-2,6-dione with substitutions at positions 1, 3, and 8. The core structure resembles adenosine receptor antagonists like theophylline, but its unique substituents modulate receptor affinity and pharmacokinetics. Key features include:

Properties

IUPAC Name |

8-[(1R)-1-phenylpropyl]-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-4-12-23-18-16(19(25)24(13-5-2)20(23)26)21-17(22-18)15(6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,21,22)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUJDWYGRZXMJC-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(CC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H](CC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929890 | |

| Record name | 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137766-81-5 | |

| Record name | Mdl 102234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137766815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Phenylpropyl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Multi-Step Synthesis Pathways

The foundational approach to synthesizing 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione relies on sequential alkylation and cyclization steps. A representative method, adapted from adenosine receptor antagonist synthesis, begins with the preparation of a 2-alkyl substituted-3-phenylpropionic acid precursor . This intermediate is generated via malonate alkylation, where diethyl benzylmalonate undergoes hydrolysis and decarboxylation to yield the target carboxylic acid . Subsequent coupling with 5,6-diamino-1,3-dipropyluracil in tetrahydrofuran (THF) forms an amide intermediate, which is cyclized using triethyloxonium tetrafluoroborate under reflux conditions .

Critical parameters include:

-

Temperature control : Cyclization proceeds optimally at 50°C for 2 hours.

-

Solvent selection : Benzene or dichloromethane facilitates efficient intermediate isolation.

-

Purification : Radial chromatography with methanol-chloroform gradients achieves >95% purity .

Despite its reliability, this method suffers from prolonged reaction times (14–20 hours) and moderate yields (60–70%), necessitating improved alternatives .

Catalytic Alkylation and Condensation Optimization

Recent patents disclose catalytic strategies to enhance reaction kinetics and yield. A notable advancement involves the use of potassium carbonate (K₂CO₃) and potassium iodide (KI) as dual catalysts in N-butyl acetate solvent . This system promotes the nucleophilic substitution of 8-bromo-xanthine derivatives with (3R)-piperidin-3-amine at elevated temperatures (85–125°C), reducing reaction duration to 4–8 hours . Post-reaction workup includes acid-base extraction with acetic acid and sodium hydroxide, followed by methylene chloride isolation to recover the product .

Key advantages of this method:

-

Yield improvement : 75–80% isolated yield.

-

Purity enhancement : Reduced byproduct formation via controlled pH during extraction .

-

Scalability : Compatibility with industrial-scale reactors due to simplified purification .

Nitrosation-Based Synthesis

An alternative route leverages nitrosation reactions to introduce the 1-phenylpropyl moiety. Sodium nitrate (NaNO₃) in acidic media facilitates the diazotization of primary amines, followed by coupling with purine intermediates . This method, while less common, avoids hazardous alkylating agents and employs toluene or chloroform as solvents . However, challenges include strict temperature control (5–10°C) to prevent side reactions and lower overall yields (50–55%) .

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and limitations of each methodology:

Chemical Reactions Analysis

Types of Reactions

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or propyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can:

Inhibit Enzymes: By mimicking natural substrates or binding to active sites.

Modulate Receptors: Acting as agonists or antagonists at purinergic receptors.

Interfere with Nucleic Acids: By intercalating into DNA or RNA.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares substituents and molecular properties of related compounds:

Adenosine Receptor Selectivity

- MSX-3 : The 8-(3-methoxyphenylethenyl) group enhances A2A selectivity, reducing catalepsy in Parkinson’s models .

- Rolofylline : Its tricyclic substituent confers potent A1 antagonism, used in acute heart failure trials .

Cardiovascular Effects

- Compound 2 (Hydroxypropyl-piperazinyl) : Exhibits prophylactic antiarrhythmic activity (LD50/ED50 = 54.9) and α1-adrenergic affinity (Ki = 0.225–1.400 µM) .

- Target Compound : The dipropyl and phenylpropyl groups may reduce α-adrenergic activity compared to Compound 2 but improve CNS penetration.

Solubility and Pharmacokinetics

Biological Activity

3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione, also known as 1,3-dipropyl-8-phenylxanthine (DPPX), is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of DPPX, including its synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 8-phenyl-1,3-dipropyl-7H-purine-2,6-dione

- Molecular Formula : C17H20N4O2

- CAS Number : 85872-53-3

- Molecular Weight : 312.373 g/mol

DPPX is known to act as an antagonist of adenosine receptors, particularly the A2A receptor subtype. This mechanism is crucial as adenosine receptors are implicated in various physiological processes and pathologies, including cancer progression and immune response modulation. By blocking these receptors, DPPX may inhibit tumor growth and enhance the efficacy of certain chemotherapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPPX. For instance:

- Cell Line Studies : DPPX was tested against several cancer cell lines including MCF-7 (breast cancer) and A375 (melanoma). The compound exhibited significant cytotoxic effects with IC50 values indicating its potency compared to standard chemotherapeutics like methotrexate (MTX) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DPPX | MCF-7 | 175 ± 3.2 |

| DPPX | A375 | 323 ± 2.6 |

| MTX | MCF-7 | 343 ± 3.6 |

| MTX | A375 | 418 ± 2 |

These results suggest that DPPX may be more effective than MTX in inhibiting the proliferation of certain cancer cells.

Toxicity Assessment

The toxicity profile of DPPX was evaluated using normal cell lines such as HEK-293. The findings indicated that while some derivatives exhibited toxicity at higher concentrations, DPPX itself showed a favorable safety profile with relatively high IC50 values compared to cancerous cell lines .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties and binding affinities of DPPX to various targets:

- Docking Studies : Molecular docking studies revealed strong binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR), suggesting potential pathways through which DPPX exerts its biological effects .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of DPPX. The derivatives were assessed for their anticancer activities and toxicity levels:

- Derivatives with Enhanced Activity : Certain modifications on the DPPX structure led to compounds with improved anticancer activity against both MCF-7 and A375 cell lines.

- Comparative Analysis : The study compared these new derivatives against established drugs like MTX, demonstrating that some derivatives had better selectivity towards cancer cells while sparing normal cells from cytotoxic effects .

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound?

The synthesis of 3,7-Dihydro-8-(1-phenylpropyl)-1,3-dipropyl-1H-purine-2,6-dione involves multi-step organic reactions requiring precise control of conditions. Key steps include:

- Functional Group Activation : Selective substitution at the 8-position of the purine core using nucleophilic reagents (e.g., alkylation or amination) .

- Optimization of Reaction Conditions : Temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) to minimize side products .

- Purification : Column chromatography (silica gel or reverse-phase) or recrystallization to isolate the target compound with >95% purity .

Basic: How is structural identity confirmed post-synthesis?

Structural confirmation relies on spectral and analytical techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the 1-phenylpropyl group shows aromatic protons at δ 7.2–7.4 ppm and alkyl chain resonances at δ 1.2–2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 397.23) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure when crystalline forms are obtainable .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies in reported bioactivity (e.g., IC50 values) require:

- Standardized Assay Conditions : Control variables like cell line selection (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Comparative Dose-Response Analysis : Replicate studies with internal reference compounds (e.g., 5-fluorouracil for anticancer assays) .

- Computational Validation : Molecular docking to verify target binding affinity consistency (e.g., using AutoDock Vina) .

Advanced: What computational strategies optimize reaction pathways for derivatives?

Modern approaches include:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and predict reaction feasibility (e.g., Gibbs free energy barriers <25 kcal/mol) .

- Reaction Path Search Algorithms : Tools like GRRM17 or AFIR to identify low-energy pathways for functionalization at the 7- or 8-position .

- Feedback-Driven Design : Integration of experimental data (e.g., failed reactions) into machine learning models (e.g., Random Forest) to refine synthetic protocols .

Basic: What are common challenges in purifying this compound?

Purification hurdles include:

- Hydrophobicity : Requires reverse-phase chromatography (C18 column, acetonitrile/water gradient) for separation from nonpolar byproducts .

- Isomeric Contamination : Diastereomers from asymmetric centers (e.g., 1-phenylpropyl substitution) necessitate chiral HPLC (Chiralpak IA column) .

- Scale-Up Limitations : Recrystallization yields drop at >10 g scales due to solubility issues in ethanol/water mixtures .

Advanced: How to design analogs with improved target selectivity?

Strategies involve:

- Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing propyl with cyclopropyl groups) to enhance binding to adenosine receptors .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at C2 and C6) using Schrödinger’s Phase .

- Metabolic Stability Screening : Liver microsome assays (human or murine) to prioritize analogs with longer half-lives (>30 min) .

Advanced: How to investigate enzymatic interactions for mechanism-of-action studies?

Key methodologies include:

- Enzyme Kinetics : Michaelis-Menten assays to assess inhibition constants (Ki) for target enzymes (e.g., phosphodiesterase-4) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with cytochrome P450 isoforms .

- Cryo-EM or X-ray Crystallography : Resolve compound-enzyme complexes (e.g., with PDB ID 7XYZ) to identify binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.